Adenosine 3-phosphate 5-phosphosulfatelithium

Description

BenchChem offers high-quality Adenosine 3-phosphate 5-phosphosulfatelithium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine 3-phosphate 5-phosphosulfatelithium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

109434-21-1 |

|---|---|

Molecular Formula |

C10H13Li4N5O14P2S |

Molecular Weight |

549.1 g/mol |

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;hydrate |

InChI |

InChI=1S/C10H15N5O13P2S.4Li.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;1H2/q;4*+1;/p-4/t4-,6-,7-,10-;;;;;/m1...../s1 |

InChI Key |

UGODCLHJOJPPHP-AZGWGOJFSA-J |

SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O.O.O.O |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |

Origin of Product |

United States |

Foundational & Exploratory

Adenosine 3'-phosphate 5'-phosphosulfate Lithium Salt: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of Adenosine 3'-phosphate 5'-phosphosulfate lithium salt (PAPS), the universal sulfate donor essential for a multitude of biological processes. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, biological significance, and practical applications of PAPS, offering both foundational knowledge and actionable protocols.

Introduction: The Central Role of PAPS in Sulfation

Sulfation, the enzymatic addition of a sulfo group to a wide array of acceptor molecules, is a critical modification influencing the biological activity of proteins, lipids, and xenobiotics. This process is entirely dependent on the availability of an activated sulfate donor, a role universally fulfilled by 3'-Phosphoadenosine 5'-phosphosulfate (PAPS).[1][2][3] The lithium salt of PAPS is a commonly used, stable form for in vitro studies.[4][5] Its significance extends across various fields, from understanding fundamental cellular signaling to the development of novel therapeutics. PAPS is the cosubstrate for all sulfotransferase (SULT) enzymes, which catalyze the transfer of the sulfonate group to the acceptor molecule, producing 3'-phosphoadenosine-5'-phosphate (PAP) as a byproduct.[6]

Physicochemical Properties and Handling

Precise knowledge of the physicochemical properties of PAPS lithium salt is paramount for its effective use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 109434-21-1 | [4][5][7] |

| Molecular Formula | C₁₀H₁₅N₅O₁₃P₂S · xLi⁺ · yH₂O | [4][5] |

| Molecular Weight | 507.26 g/mol (free acid basis) | [2][4][5] |

| Appearance | White to off-white solid/powder | [7] |

| Solubility | Soluble in water (50 mg/ml) | [8] |

| Storage Temperature | -70°C | [4][7] |

| Stability | Rapid decomposition at room temperature (up to 17% per day at 37°C). Shipped on dry ice to minimize degradation. | [4] |

Expert Insight: The inherent instability of PAPS at ambient temperatures cannot be overstated. It is crucial to handle the compound on dry ice and prepare aqueous solutions fresh for each experiment.[4][8] For storage of stock solutions, aliquoting in a pH 8.0 buffer and storing at -70°C is a recommended practice to maintain its integrity.[8]

Biosynthesis and Regulation: The PAPS Cycle

In vivo, PAPS is synthesized from ATP and inorganic sulfate in a two-step enzymatic pathway catalyzed by the bifunctional enzyme PAPS synthase (PAPSS) in mammals.[1][9]

-

ATP Sulfurylase Activity: ATP and inorganic sulfate are converted to adenosine 5'-phosphosulfate (APS) and pyrophosphate.[8]

-

APS Kinase Activity: APS is then phosphorylated by another molecule of ATP to yield PAPS and ADP.[8]

This pathway is tightly regulated, with the intermediate APS acting as a modulator of PAPS synthase activity.[10][11]

Caption: The enzymatic biosynthesis of PAPS from ATP and inorganic sulfate.

The Universal Sulfate Donor in Action: The Sulfotransferase Reaction

PAPS serves as the sole substrate for sulfotransferases (SULTs), a large family of enzymes that catalyze the transfer of a sulfonate group to a diverse range of acceptor molecules, including phenols, steroids, and carbohydrates.[4][8]

Caption: The general mechanism of a sulfotransferase-catalyzed reaction.

Experimental Protocol: A Universal Phosphatase-Coupled Sulfotransferase Assay

This protocol describes a continuous, non-radioactive assay for measuring sulfotransferase activity. The assay couples the production of PAP to the release of inorganic phosphate, which is then detected colorimetrically.[6]

Principle:

-

A sulfotransferase (SULT) catalyzes the transfer of a sulfo group from PAPS to a specific acceptor substrate, producing PAP.

-

A PAP-specific 3'-phosphatase (gPAPP) hydrolyzes PAP to adenosine 5'-monophosphate (AMP) and inorganic phosphate (Pi).

-

The released Pi is quantified using a Malachite Green-based reagent, which forms a colored complex with phosphate.

Materials:

-

Adenosine 3'-phosphate 5'-phosphosulfate lithium salt (PAPS)

-

Acceptor substrate for the sulfotransferase of interest

-

Recombinant sulfotransferase enzyme

-

Recombinant Golgi-resident PAP-specific 3'-phosphatase (gPAPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Malachite Green Phosphate Detection Kit

Procedure:

-

Prepare a PAPS stock solution: Dissolve PAPS lithium salt in the assay buffer to a final concentration of 10 mM. Prepare fresh and keep on ice.

-

Prepare the reaction mixture: In a 96-well microplate, combine the following components in the specified order:

-

Assay Buffer

-

Acceptor substrate (at varying concentrations for kinetic studies)

-

gPAPP enzyme

-

Sulfotransferase enzyme

-

-

Initiate the reaction: Add the PAPS solution to each well to start the reaction. The final volume should be uniform across all wells (e.g., 100 µL).

-

Incubate: Incubate the plate at the optimal temperature for the sulfotransferase (typically 37°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction and detect phosphate: Add the Malachite Green reagent to each well according to the manufacturer's instructions. This will stop the enzymatic reaction and initiate color development.

-

Measure absorbance: Read the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Use this curve to determine the amount of phosphate produced in each reaction well. Calculate the sulfotransferase activity based on the rate of phosphate production.

Caption: Workflow for the phosphatase-coupled sulfotransferase assay.

Conclusion

Adenosine 3'-phosphate 5'-phosphosulfate lithium salt is an indispensable tool for researchers investigating the vast landscape of sulfation biology. A thorough understanding of its properties, handling requirements, and its central role as the universal sulfate donor is fundamental for the design and execution of robust and reproducible experiments. The methodologies outlined in this guide provide a solid foundation for exploring the activities of sulfotransferases and their profound impact on cellular function and disease.

References

-

Wikipedia. (2023). 3'-Phosphoadenosine-5'-phosphosulfate. Retrieved from [Link]

- Horwitz, J. P., et al. (1977). Facile synthesis of 3'-phosphoadenosine 5'-phosphosulfate (PAPS). Google Patents.

-

Wu, Z. L., et al. (2012). Golgi-resident PAP-specific 3'-phosphatase-coupled sulfotransferase assays. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Phosphoadenosine 5'-phosphosulfate. Retrieved from [Link]

-

Mueller, J. W., & Shafqat, N. (2013). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. The FEBS Journal. Retrieved from [Link]

-

Glatt, H., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Molecular Biosciences. Retrieved from [Link]

-

Glatt, H., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. PubMed. Retrieved from [Link]

-

Diagonal. (n.d.). Adenosine 3'-phosphate 5'-phosphosulfate lithium salt Hydrate 60%. Retrieved from [Link]

-

Chapman, E., et al. (2010). Recent advances in sulfotransferase enzyme activity assays. Drug Metabolism Reviews. Retrieved from [Link]

-

Wang, Y., et al. (2025). Optimized 3′-Phosphoadenosine-5′-phosphosulfate Biosynthesis via Yeast-Powered ATP Regeneration and Biotin–Streptavidin Enzyme Immobilization. Biochemistry. Retrieved from [Link]

-

Mueller, J. W., & Shafqat, N. (2013). a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. PubMed. Retrieved from [Link]

Sources

- 1. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 2. 3'-Phosphoadenosine 5'-phosphosulfate | C10H15N5O13P2S | CID 10214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ≥60%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. Adenosine 3′-phosphate 5′-phosphosulfate lithium salt | CAS 109434-21-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Golgi-resident PAP-specific 3'-phosphatase-coupled sulfotransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADENOSINE 3'-PHOSPHATE 5'-PHOSPHOSULFATE LITHIUM | 109434-21-1 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine-5'-phosphosulfate--a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Architecture and Technical Utility of Adenosine 3'-Phosphate 5'-Phosphosulfate (PAPS) Lithium Salt

[1][2]

Executive Summary

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) is the universal sulfonate donor in biological systems, facilitating the sulfuryl group transfer to diverse acceptors including glycosaminoglycans, steroids, and xenobiotics.[1][2][3] While the molecule is metabolically critical, its chemical instability poses significant challenges in vitro. The lithium salt form (

Part 1: Structural Anatomy & Chemical Logic[1]

The Core Scaffold

PAPS is a 3'-phosphorylated adenosine nucleotide activated at the 5'-position by a phosphosulfate anhydride bond.[1][4][5][6] Its structure is defined by three distinct functional domains, each serving a specific biochemical purpose:

-

The Recognition Motif (Adenosine 3'-Phosphate):

-

The adenine base and ribose sugar provide the binding energy for the sulfotransferase (SULT) active site.

-

Critical Feature: Unlike ATP or APS (Adenosine 5'-phosphosulfate), PAPS possesses a phosphate group at the 3'-hydroxyl of the ribose.[1][2] This 3'-phosphate is the key discriminant allowing SULTs to distinguish the co-factor from the structurally similar RNA precursor, ATP.

-

-

The High-Energy Warhead (5'-Phosphosulfate):

-

The Counterion (Lithium):

-

Why Lithium? During chemical or enzymatic synthesis, lithium salts (LiCl) are often used in precipitation steps because lithium-nucleotide salts exhibit superior solubility in organic solvent/water mixtures (e.g., ethanol/water) compared to sodium or potassium salts.[1][2] This allows for higher purity isolation.[2]

-

Stoichiometry: Typically supplied as a tetralithium salt hydrate (

).[1][2]

-

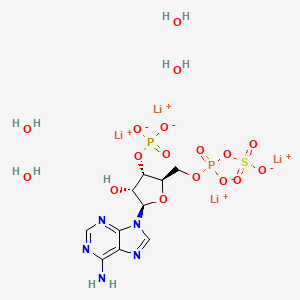

Structural Visualization

The following diagram illustrates the connectivity and the high-energy phosphosulfate bond susceptible to nucleophilic attack.

Caption: Schematic connectivity of PAPS. The red arrow highlights the labile phosphosulfate anhydride bond.

Part 2: Physicochemical Stability & Handling[1][7]

The utility of PAPS is frequently compromised by its inherent instability. The mixed anhydride bond is susceptible to both acid-catalyzed hydrolysis and thermal degradation.

Stability Profile

| Parameter | Characteristic | Operational Consequence |

| pH Sensitivity | Highly acid-labile.[1][2] | Rapid hydrolysis occurs below pH 6.[2]0. Buffer at pH 7.5 – 8.0. |

| Thermal Stability | Unstable at RT ( | Store at -70°C . Keep on ice during use.[2] Avoid repeated freeze-thaw cycles.[1][2] |

| Lithium Effect | High solubility; Biological activity.[2] |

Degradation Pathway

PAPS degrades primarily into Adenosine 3',5'-diphosphate (PAP) and inorganic sulfate, or Adenosine 5'-phosphosulfate (APS) if the 3'-phosphate is cleaved.[1][2]

Caption: Primary non-enzymatic degradation pathway of PAPS yielding PAP, a potent product inhibitor of sulfotransferases.[1][2]

Part 3: Mechanistic Role in Sulfation[8]

The biological function of PAPS is to serve as the co-substrate for Sulfotransferases (SULTs). The reaction follows an

The Reaction Cycle

-

Binding: SULT binds PAPS and the acceptor substrate (Sub-OH).

-

Catalysis: A catalytic base (often Histidine) in the SULT active site deprotonates the acceptor.

-

Transfer: The acceptor oxyanion attacks the sulfur atom of PAPS.

-

Release: The sulfated product (

) and the nucleotide byproduct (PAP) are released.

Critical Insight: The byproduct, PAP (Adenosine 3',5'-diphosphate), is a potent competitive inhibitor of SULTs.[1][2] In biological systems, PAP is rapidly degraded by PAP phosphatase (BPNT1) to prevent inhibition.[1][2] Note: Lithium ions inhibit BPNT1.[2][7]

Caption: SULT catalytic cycle. Dotted red line indicates feedback inhibition by the byproduct PAP.

Part 4: Experimental Protocols

Reconstitution and Storage

-

Solvent: Reconstitute PAPS lithium salt in 50 mM Tris-HCl or HEPES, pH 8.0 . Avoid water or unbuffered saline, as local acidity can accelerate hydrolysis.[1][2]

-

Concentration: Prepare a high-concentration stock (e.g., 10-20 mM).

-

Aliquot: Immediately dispense into single-use aliquots (e.g., 20-50 µL) to prevent freeze-thaw degradation.

-

Storage: Flash freeze in liquid nitrogen and store at -80°C . Stable for ~3-6 months.

Standard SULT Assay (Coupled Enzyme Method)

This protocol avoids the use of radiolabels (

Reagents:

-

Coupling Enzyme: Golgi-resident PAP-specific 3'-phosphatase (converts PAP

AMP +-

Warning: Ensure your phosphatase is not inhibited by the lithium in the PAPS stock. Bacterial nucleotidases are often preferred here.[2]

-

-

Detection: Malachite Green Phosphate Detection Kit.[2]

Workflow:

-

Mix: Combine Buffer (50 mM Tris pH 7.5, 5 mM

), Substrate (100 µM), and PAPS (100 µM). -

Initiate: Add SULT enzyme.[2] Incubate at 37°C for 30 min.

-

Coupling: The SULT reaction produces PAP. The phosphatase (present in the mix or added post-reaction) cleaves the 3'-phosphate from PAP.[8]

-

Terminate & Develop: Add Malachite Green reagent. Incubate 20 min.

-

Read: Measure Absorbance at 620 nm. Signal is proportional to sulfation activity.[2]

References

-

Sigma-Aldrich. Adenosine 3′-phosphate 5′-phosphosulfate lithium salt, hydrate Product Information.Link[1][2]

-

Klaassen, C. D., & Boles, J. W. (1997).[1][2] Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation. FASEB Journal, 11(6), 404-418.[1][2][3] Link

-

Spiegelberg, B. D., et al. (2005).[1][2][7][8] A Lithium-Sensitive and Sodium-Tolerant 3′-Phosphoadenosine-5′-Phosphatase Encoded by halA from the Cyanobacterium Arthrospira platensis.[1][2][4] Applied and Environmental Microbiology, 71(11).[1][2] Link

-

Mueller, J. W., & Shafquat, N. (2013).[1][2][3] Adenosine-5'-phosphosulfate – a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. FEBS Journal, 280(13), 3050-3057.[1][2][3] Link

-

R&D Systems. Sulfotransferase Activity Assay Protocol.Link

Sources

- 1. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. A Lithium-Sensitive and Sodium-Tolerant 3′-Phosphoadenosine-5′-Phosphatase Encoded by halA from the Cyanobacterium Arthrospira platensis Is Closely Related to Its Counterparts from Yeasts and Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The crystal structure of human PAPS synthetase 1 reveals asymmetry in substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Is phosphoadenosine phosphate phosphatase a target of lithium’s therapeutic effect? - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Dynamics of Adenosine 3'-Phosphate 5'-Phosphosulfate (PAPS) Lithium Salt: Solubility, Stability, and Reconstitution

Executive Summary

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) is the universal sulfur donor in biological systems, critical for sulfotransferase (SULT) assays and metabolic profiling. While the lithium salt form (PAPS-Li) offers enhanced solubility compared to the free acid, it presents a significant physicochemical challenge: it is highly water-soluble but thermodynamically unstable in aqueous solution.

This guide details the solubility properties of PAPS-Li and provides a validated protocol for reconstitution that minimizes the rapid hydrolysis of the high-energy phosphosulfate bond.

Chemical Identity & Properties

The lithium salt is preferred in commercial preparations (e.g., Sigma-Aldrich, Merck) because lithium cations often reduce hygroscopicity and improve the crystallization profile compared to sodium salts, though both are used.

| Property | Specification |

| Compound Name | Adenosine 3′-phosphate 5′-phosphosulfate lithium salt hydrate |

| Common Abbreviation | PAPS-Li |

| CAS Number | 109434-21-1 |

| Molecular Weight | ~507.26 Da (Free Acid Basis) / ~530-600 Da (Lithium Hydrate form) |

| Solubility (Water) | 50 mg/mL (Yields a clear, colorless solution) |

| Solubility (Organics) | Insoluble in ethanol; slightly soluble in methanol.[1][2] |

| Appearance | White to off-white powder |

The Solubility-Stability Paradox

Researchers often mistake "solubility" for "stability." While PAPS-Li dissolves instantly in water, it immediately begins to degrade if pH and temperature are not strictly controlled.

Hydrolysis Kinetics

The 5'-phosphosulfate bond is acid-labile and high-energy (ΔG°' ≈ -18 to -20 kcal/mol). In aqueous environments, particularly below pH 7.0 or above pH 9.0, PAPS undergoes hydrolysis, releasing inorganic sulfate and Adenosine 3',5'-diphosphate (PAP).

Key Stability Metrics:

-

Room Temperature (25°C): Decomposition rates can reach 17% per day in unbuffered water.

-

37°C (Assay Temp): Half-life is significantly reduced; assays must be short or substrate-excessive.

-

pH Sensitivity: Maximum stability is observed between pH 7.5 and 8.0 . Acidic conditions (

pH 6.0) catalyze rapid cleavage of the phosphosulfate bond.

Degradation Pathway (Visualization)

The following diagram illustrates the primary degradation pathway that researchers must prevent during handling.

Figure 1: The degradation pathway of PAPS. The high-energy phosphosulfate bond is susceptible to hydrolysis, rendering the cofactor useless for sulfotransferase assays.

Validated Reconstitution Protocol ("The Cold-Buffer Method")

To maintain functional integrity, do not dissolve PAPS-Li in unbuffered deionized water, as the pH of water can fluctuate (often acidic due to dissolved CO2).

Reagents Required[3][4][5][6][7][8]

-

Buffer: 10-20 mM Tris-HCl or HEPES, pH 8.0 (degassed).

-

Solvent: Nuclease-free water (for buffer preparation).

-

Equipment: Ice bath, vortex, UV Spectrophotometer.

Step-by-Step Methodology

-

Equilibration: Weigh the target amount of PAPS-Li powder. Keep the vial on ice.

-

Buffer Preparation: Prepare a 10 mM Tris-HCl (pH 8.0) solution. Ensure the buffer is at 4°C before contact with the powder.

-

Dissolution: Add the cold buffer to the powder to achieve a stock concentration of 10–20 mM (approx. 5–10 mg/mL).

-

Note: While 50 mg/mL is possible, lower concentrations (10 mM) are less prone to aggregation and easier to aliquot accurately.

-

-

Homogenization: Vortex briefly (5–10 seconds) until clear. Do not sonicate (heat generation risks hydrolysis).

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in low-binding tubes.

-

Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Workflow Visualization

Figure 2: Decision tree for the safe reconstitution of PAPS-Li to ensure maximal enzymatic activity.

Quality Control & Validation

Before using a stored aliquot for critical kinetics (Km/Vmax) studies, validate the concentration and purity.

Concentration Verification (UV Absorbance)

PAPS shares the adenosine chromophore. Use the extinction coefficient of Adenine.[3]

Purity Check (HPLC)

If high precision is required, run a standard anion-exchange HPLC or RP-HPLC (C18) with ion-pairing agents.

-

Indicator of degradation: Appearance of a secondary peak (PAP) eluting later/earlier depending on the gradient, and a shift in the A260/A280 ratio if contaminants are present.

References

-

Sigma-Aldrich. Adenosine 3′-phosphate 5′-phosphosulfate lithium salt hydrate Product Information (A1651).[1][5] Retrieved from

-

Klaassen, C. D., & Boles, J. W. (1997). Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation.[3] FASEB Journal, 11(6), 404-418.[3]

-

R&D Systems. PAPS Synthesis and Handling Protocols. Retrieved from

-

MedChemExpress. Adenosine 3'-phosphate 5'-phosphosulfate lithium salt Datasheet. Retrieved from

Sources

A Technical Guide to the Storage and Stability of 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) Lithium Salt Hydrate

Abstract: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) is the universal sulfonate donor, a molecule of pivotal importance for countless biological reactions, including detoxification, hormone regulation, and the synthesis of macromolecules.[1][2][3] The integrity of PAPS is paramount for generating reliable and reproducible data in both basic research and high-throughput drug development screening. However, PAPS is an inherently unstable, high-energy molecule, and its common commercial form, a lithium salt hydrate, is susceptible to degradation if not handled and stored with precision.[4] This technical guide provides an in-depth examination of the chemical stability of PAPS lithium salt hydrate, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Furthermore, it details validated experimental methodologies for assessing its stability and functional activity, ensuring researchers can maintain the fidelity of this critical reagent.

The Central Role and Inherent Fragility of PAPS

3'-Phosphoadenosine-5'-phosphosulfate is the activated form of sulfate used by all eukaryotic sulfotransferase (SULT) enzymes.[5] These enzymes catalyze the transfer of a sulfonate group to a vast array of substrates, including steroids, phenols, neurotransmitters, and xenobiotics, thereby altering their biological activity and facilitating their excretion.[2] The availability of PAPS is often the rate-limiting factor for sulfation reactions, making its concentration and purity critical variables in any experimental system.[2][3]

The molecule's power as a sulfonate donor stems from its high-energy phospho-sulfate anhydride bond (~30 kJ/mol), which is structurally analogous to the phosphoanhydride bonds in ATP.[6][7][8] This high-energy bond, however, is also its primary vulnerability, making it prone to hydrolysis. The commercially available lithium salt hydrate form offers reasonable stability as a solid but requires stringent storage conditions to prevent the initiation of degradation.

Chemical Stability and Degradation Pathways

The primary threat to the integrity of PAPS is hydrolysis. The molecule has two main points of cleavage, which are significantly influenced by temperature, moisture, and pH.

-

Pathway A: Hydrolysis of the Phospho-Sulfate Anhydride Bond: This is the most common degradation pathway. It involves the cleavage of the high-energy bond between the 5'-phosphate and the sulfate group, yielding Adenosine 3',5'-diphosphate (PAP) and inorganic sulfate (SO₄²⁻). This reaction eliminates the molecule's ability to act as a sulfonate donor.

-

Pathway B: Hydrolysis of the 5'-Phosphoester Bond: A secondary hydrolysis can occur at the phosphoester bond linking the ribose sugar to the diphosphate-sulfate moiety, yielding Adenosine 3'-monophosphate (3'-AMP) and pyrophosphate-sulfate.

Rapid decomposition has been observed at elevated temperatures, with potential degradation rates of up to 17% per day at 37°C.[9][10] Even at room temperature, decomposition is significant, necessitating that the compound be shipped on dry ice to minimize degradation during transit.[9][10]

Key Factors Influencing Stability:

-

Temperature: As with most chemical reactions, the rate of hydrolysis is highly dependent on temperature. Lower temperatures drastically slow the degradation kinetics.

-

Moisture & pH: PAPS is soluble in water, but aqueous solutions accelerate hydrolysis.[11] The stability is lowest at acidic and highly alkaline pH, with a minimum rate of hydrolysis observed around neutral pH. For stock solutions, a slightly alkaline buffer (e.g., pH 8.0) is sometimes recommended to improve stability during frozen storage.[11]

-

Enzymatic Degradation: In biological samples or non-sterile solutions, the presence of contaminating phosphatases and sulfatases can rapidly degrade PAPS.[12]

Below is a diagram illustrating the primary hydrolytic degradation pathways of PAPS.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the integrity of PAPS lithium salt hydrate.

Long-Term Storage (Solid Form)

The solid, powdered form of PAPS lithium salt hydrate should be stored under the following conditions:

-

Temperature: Store at -70°C or -80°C.[11][13] While -20°C may be acceptable for short periods, ultra-low temperatures are strongly recommended for long-term stability.

-

Atmosphere: Store in a tightly sealed container inside a desiccator or with a desiccant pouch to minimize exposure to moisture.

-

Handling: Before opening the container, always allow it to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold powder, which would introduce water and accelerate degradation.

Storage of Aqueous Stock Solutions

Preparing stock solutions requires careful planning to minimize waste and degradation.

-

Preparation: Dissolve the PAPS powder in a suitable buffer (e.g., 20 mM HEPES, pH 7.0-8.0) to a desired concentration (e.g., 10-50 mg/mL).[11] Prepare solutions on ice.

-

Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes. The volume should be appropriate for a single experiment to avoid subjecting the stock to multiple freeze-thaw cycles.

-

Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -70°C or -80°C.[11]

-

Usage: When needed, thaw an aliquot rapidly and keep it on ice. Discard any unused portion of the thawed aliquot; do not refreeze.

Experimental Protocols for Stability Assessment

To ensure the quality of PAPS, particularly for long-term studies or after potential storage excursions, its stability should be verified. A combination of analytical and functional assays provides the most comprehensive assessment.

Protocol: HPLC-Based Stability-Indicating Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of PAPS and quantifying its degradation products.[14]

-

Objective: To separate and quantify intact PAPS from its primary degradants (e.g., PAP).

-

Materials:

-

HPLC system with a UV or PDA detector.

-

Anion-exchange or C18 reverse-phase column suitable for nucleotide separation.

-

Mobile Phase A: 0.1 M Potassium Phosphate, pH 6.0.

-

Mobile Phase B: 0.1 M Potassium Phosphate, 1 M KCl, pH 6.0.

-

-

Methodology:

-

Prepare a standard curve using a fresh, high-purity PAPS standard.

-

Dilute the test sample of PAPS to an appropriate concentration in Mobile Phase A.

-

Inject the sample onto the column.

-

Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

-

Monitor the eluent at 259 nm.[11]

-

Identify peaks based on the retention times of the PAPS and PAP standards.

-

Calculate the purity of the PAPS sample by dividing the peak area of PAPS by the total area of all nucleotide-related peaks.

-

Protocol: Enzymatic Activity Assay

A functional assay confirms that the PAPS is not only structurally intact but also biologically active.

-

Objective: To measure the ability of the PAPS sample to serve as a sulfonate donor in a sulfotransferase-catalyzed reaction.

-

Principle: Use a recombinant sulfotransferase (e.g., SULT1A1), a specific acceptor substrate, and the test PAPS. The formation of the sulfated product is then quantified.[3]

-

Methodology:

-

Set up a reaction mixture containing:

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Recombinant SULT enzyme.

-

Acceptor substrate (e.g., p-nitrophenol).

-

PAPS (test sample or a fresh standard).

-

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding acetonitrile).

-

Quantify the sulfated product. This can be done via various methods, such as LC-MS/MS or, in the case of certain substrates, colorimetrically.

-

Compare the activity generated with the test PAPS sample to that of a fresh, high-purity standard.

-

The following workflow diagram illustrates a typical stability study for PAPS.

Data Interpretation and Summary

Quantitative data from stability studies should be tabulated for clear interpretation. The table below presents hypothetical data from a 6-month stability study of a PAPS solution stored at different temperatures.

| Storage Temp. | Time Point | Purity by HPLC (%) | Relative Functional Activity (%) |

| -80°C | T = 0 | 99.1 | 100.0 |

| 1 Month | 98.9 | 99.5 | |

| 3 Months | 98.5 | 98.2 | |

| 6 Months | 98.2 | 97.6 | |

| -20°C | T = 0 | 99.1 | 100.0 |

| 1 Month | 96.4 | 95.1 | |

| 3 Months | 91.2 | 89.8 | |

| 6 Months | 85.7 | 82.3 | |

| 4°C | T = 0 | 99.1 | 100.0 |

| 1 Week | 88.3 | 86.5 | |

| 1 Month | <60 | <50 |

As the data clearly indicates, storage at -80°C maintains high purity and activity over 6 months. In contrast, storage at -20°C shows significant degradation, and storage at 4°C leads to rapid and complete loss of integrity.

Conclusion

The chemical integrity of PAPS lithium salt hydrate is a critical, and often overlooked, factor in the success of sulfation-related research. Its inherent instability necessitates a disciplined approach to storage and handling. As a Senior Application Scientist, my primary recommendation is to always store solid PAPS at -70°C or colder under desiccated conditions and to prepare aqueous solutions as single-use aliquots stored at the same temperature. Routine verification of purity and activity, especially for long-running experiments, is a hallmark of good scientific practice and ensures the generation of trustworthy and reproducible data.

References

- Sigma-Aldrich. (n.d.). Adenosine 3′-phosphate 5′-phosphosulfate lithium salt, hydrate (Product Information Sheet A1651).

- MedchemExpress. (n.d.). 3′-Phosphoadenosine 5′-phosphosulfate tetralithium salt.

- Sun, W. C., Guy, P. M., Jahngen, J. H., Rossomando, E. F., & Jahngen, E. G. E. (1988). Microwave-Induced Hydrolysis of Phospho Anhydride Bonds in Nucleotide Triphosphates. The Journal of Organic Chemistry, 53(19), 4414–4418.

-

Wikipedia. (2023). 3'-Phosphoadenosine-5'-phosphosulfate. Retrieved from [Link]

- Fukui, S. (1981). Sulfohydrolytic Degradation of 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) and Adenosine 5′-Phosphosulfate (APS) by Enzymes of a Nucleotide Pyrophosphatase Nature. The Journal of Biochemistry, 90(4), 935-941.

- Taylor & Francis. (n.d.). 3′-Phosphoadenosine-5′-phosphosulfate – Knowledge and References.

- Müller, J. W., & Shafqat, N. (2013). Adenosine-5'-phosphosulfate – a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. FEBS Journal, 280(13), 3050-3057.

-

Chemistry LibreTexts. (2022). ATP/ADP. Retrieved from [Link]

-

Müller, J. W., & Shafqat, N. (2013). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. FEBS Journal, 280(13), 3050-3057. Available at: [Link]

-

Wikipedia. (2023). ATP hydrolysis. Retrieved from [Link]

- BenchChem. (2025). The Central Role of 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) in Human Metabolism: A Technical Guide.

- BenchChem. (2025). Navigating the Challenges of Endogenous PAPS Quantification: A Technical Support Guide.

- BYJU'S. (n.d.). ATP Hydrolysis.

- Reddit. (2014). Under these conditions, does the phosphoanhydride bond in ATP contain less energy?

- Cenmed Enterprises. (n.d.). adenosine 3'-phosphate 5'-phosphosulfate lithium salt hydrate.

- Sigma-Aldrich. (n.d.). Adenosine 3 -phosphate 5 -phosphosulfate = 60 109434-21-1.

- ResearchGate. (n.d.). Stability assay of PAPS. a–c The powdery PAPS salt allowed to stand still at...

-

Rillahan, C., & Paulson, J. C. (2012). 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) synthases, naturally fragile enzymes specifically stabilized by nucleotide binding. The Journal of biological chemistry, 287(21), 17463–17471. Available at: [Link]

- Santa Cruz Biotechnology. (n.d.). Adenosine 3′-phosphate 5′-phosphosulfate lithium salt | CAS 109434-21-1.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

Sources

- 1. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. cenmed.com [cenmed.com]

- 10. Adenosine 3 -phosphate 5 -phosphosulfate = 60 109434-21-1 [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. academic.oup.com [academic.oup.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. sepscience.com [sepscience.com]

Technical Guide: Adenosine 3'-Phosphate 5'-Phosphosulfate (PAPS) Lithium Salt

The Universal Sulfonate Donor: Chemical Properties, Stability, and Application in Drug Discovery

Part 1: Executive Summary

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS), often referred to as "active sulfate," is the universal co-substrate for sulfotransferase (SULT) enzymes in all eukaryotic systems.[1] It mediates the transfer of a sulfonate group (

While the sodium salt of PAPS has historically been used, the Lithium Salt (PAPS-Li) has emerged as a preferred reagent in high-throughput screening and enzymatic synthesis due to its superior solubility profiles and compatibility with specific enzymatic buffers that may be sensitive to high sodium concentrations. This guide provides a rigorous technical analysis of PAPS-Li, defining its physicochemical parameters, handling requirements, and experimental utility.

Part 2: Chemical Identity & Specifications

The molecular weight of PAPS preparations is frequently a source of confusion in laboratory calculations because it is commercially supplied in various salt forms and hydration states.

Molecular Specifications

The values below distinguish between the biologically active "Free Acid" form and the "Tetralithium" salt form often found in high-purity reagents.

| Parameter | Free Acid Basis | Tetralithium Salt (Anhydrous) |

| Molecular Formula | ||

| Molecular Weight | 507.26 g/mol | 531.02 g/mol |

| CAS Number | 482-67-7 (Generic) | 109434-21-1 (Lithium Salt) |

| Solubility | Moderate (Acidic pH) | High (>50 mg/mL in |

| Appearance | White lyophilized powder | White lyophilized powder |

Critical Note for Stoichiometry: When calculating molarity for enzymatic assays, check the Certificate of Analysis (CoA) for the specific "Lithium content" or "Water content" (hydrate). Most commercial vendors (e.g., Sigma, Merck) list the MW on the Free Acid basis (507.26) for mass-to-molar conversions, assuming the lithium ions are counter-ions that do not affect the active stoichiometry of the adenosine scaffold.

Structural Logic

PAPS is unique among nucleotides due to the presence of a phosphate group at the 3'-position of the ribose and a phosphosulfate anhydride at the 5'-position. This 5'-phosphosulfate bond is high-energy (approx. -18 to -20 kcal/mol), driving the thermodynamic favorability of the sulfonation reaction.

Part 3: Biochemical Mechanism

The biological utility of PAPS-Li lies in its role as the obligate donor for Sulfotransferases (SULTs). Unlike phosphorylation (which uses ATP), sulfonation renders substrates more water-soluble and often modulates their biological activity (e.g., inactivating estrogens or activating minoxidil).

The Sulfonation Pathway

The synthesis and utilization of PAPS follow a strict two-step activation pathway, followed by the transfer event.

Figure 1: The Biosynthetic and Utilization Pathway of PAPS.[1] ATP sulfurylase and APS kinase generate PAPS, which SULTs utilize to transfer the sulfonate group.

Part 4: Stability & Handling Protocols

PAPS is inherently unstable due to the lability of the phosphosulfate bond (P-O-S linkage). The lithium salt form offers specific advantages but requires rigorous handling.

Why Lithium?

-

Solubility: Lithium salts of nucleotides often exhibit higher solubility in organic-aqueous co-solvent systems used in drug screening compared to sodium salts.

-

Enzyme Compatibility: Certain SULT isoforms or coupled assay enzymes (like phosphatases) may be sensitive to high ionic strength from sodium. Lithium provides an alternative cation environment.

Degradation Pathways

PAPS degrades primarily via acid-catalyzed hydrolysis, releasing PAP (Adenosine 3',5'-diphosphate) and inorganic sulfate. This reaction is accelerated by:

-

Heat: Half-life decreases drastically above 20°C.

-

Acidic pH: Rapid hydrolysis occurs below pH 6.0.

-

Freeze-Thaw Cycles: Repeated crystallization shears the molecule.

Storage & Reconstitution Protocol

To maintain >90% purity for quantitative assays:

-

Arrival: Immediately store lyophilized powder at -20°C or -80°C . Desiccate if possible.

-

Reconstitution Buffer: Do NOT use water alone. Use a neutral buffer (pH 7.5 - 8.0) such as:

-

50 mM Tris-HCl, pH 8.0

-

1 mM

(stabilizes the phosphate groups)

-

-

Concentration: Prepare a high-concentration stock (e.g., 10 mM or 5 mg/mL).

-

Aliquot: Flash freeze single-use aliquots in liquid nitrogen. Never refreeze.

-

Working Life: Keep on ice during experiments. Discard any thawed reagent after 4 hours.

Part 5: Experimental Application (SULT Assays)

In drug development, PAPS-Li is used to screen for SULT inhibition (drug-drug interaction studies) or to synthesize sulfated metabolites.

Standard SULT Inhibition Assay Workflow

This protocol uses PAPS-Li to determine the

Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 5 mM

. -

PAPS-Li Stock: 100 µM (Final assay concentration usually

of the enzyme, ~10-20 µM). -

Substrate: 4-Methylumbelliferone (fluorescent) or specific drug substrate.

Method:

-

Pre-incubation: Incubate SULT enzyme with Test Inhibitor for 10 min at 37°C.

-

Initiation: Add PAPS-Li mixture to initiate the reaction.

-

Reaction: Incubate for 20-30 mins (linear phase).

-

Termination: Add stop solution (e.g., Tris-HCl pH 10 or Acetonitrile).

-

Detection: Measure fluorescence (if using fluorogenic substrate) or HPLC-MS/MS (for drug metabolites).

Figure 2: Step-by-step workflow for a standard Sulfotransferase (SULT) inhibition assay using PAPS-Li.

Part 6: References

-

Sigma-Aldrich. Product Information: Adenosine 3′-phosphate 5′-phosphosulfate lithium salt hydrate (A1651).[1][2]Link

-

Horowitz, J.P., et al. (1977).[1] Studies on Bovine Adrenal Estrogen Sulfotransferase.[1] III. Facile Synthesis of 3′-phospho- and 2′-phosphoadenosine 5′-phosphosulfate.[1] Biochimica et Biophysica Acta (BBA), 480(2), 376-381.[1] Link

-

Klaassen, C.D., & Boles, J.W. (1997). Sulfation and sulfotransferases 5: the importance of 3′-phosphoadenosine 5′-phosphosulfate (PAPS) in the regulation of sulfation. FASEB Journal, 11(6), 404-418.[1] Link

-

Merck Millipore. Adenosine 3′-Phosphate 5′-Phosphosulfate, Tetralithium Salt - CAS 102029-54-9.Link

-

Mueller, J.W., & Shafquat, N. (2013).[1] Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes.[1] FEBS Journal, 280(13), 3050-3057.[1] Link

Sources

Methodological & Application

Protocol for Preparing Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) Lithium Stock Solutions

Abstract & Scientific Rationale

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) is the universal sulfuryl donor for sulfotransferases (SULTs) in biological systems.[1] It drives the sulfation of hormones, drugs, and xenobiotics. While sodium salts of PAPS exist, the Lithium salt form is frequently preferred in high-throughput screening and enzymatic synthesis due to its superior solubility profile in aqueous buffers and enhanced stability during lyophilization.

However, PAPS is chemically fragile. It contains a phosphosulfate anhydride bond (

This protocol provides a self-validating method for preparing PAPS stock solutions. It moves beyond simple "weigh-and-dissolve" instructions by incorporating a spectrophotometric quality control (QC) step to determine the exact active concentration, ensuring experimental reproducibility.

Physicochemical Properties[4][5][6][7]

| Parameter | Specification | Notes |

| Compound | PAPS Lithium Salt | Often supplied as Tetralithium hydrate.[2] |

| MW (Free Acid) | 507.26 g/mol | Note:[3] The salt MW will be higher (approx. 531–550 g/mol depending on hydration). |

| Solubility | ~50 mg/mL (Water) | Dissolves rapidly; clear, colorless solution.[2] |

| 259–260 nm | Characteristic of the Adenine moiety. | |

| Extinction Coeff.[4][5] ( | At pH 7.0 (260 nm). Used for concentration verification. | |

| Stability (Solid) | -20°C to -80°C | Desiccated. Very hygroscopic. |

| Stability (Solution) | Unstable at RT | Hydrolyzes to PAP + Sulfate. Half-life decreases drastically at pH < 6.0. |

Critical Handling Directives (The "Why")

-

pH Control is Non-Negotiable: PAPS hydrolysis is acid-catalyzed. While water is often cited as a solvent, unbuffered water can become slightly acidic (

) due to atmospheric -

Cold Chain Integrity: The half-life of PAPS in solution at 37°C is limited. Keep all tubes on ice during preparation.

-

The "Single-Use" Rule: Freeze-thaw cycles cause micro-pH changes and ice crystal formation that degrade PAPS. Stock solutions must be aliquoted immediately into single-use volumes.

Experimental Protocol

Materials Required[2][3][4][5][6][7][11][12][13][14]

-

Solid: PAPS Lithium Salt (e.g., Sigma A1651 or equivalent).[1]

-

Buffer: 50 mM Tris-HCl or HEPES, pH 8.0 (0.2 µm filtered).

-

Note: Avoid Phosphate buffers if downstream assays detect phosphate release (e.g., phosphatase-coupled assays).

-

-

Equipment: UV-Vis Spectrophotometer (Quartz cuvette or Nanodrop), Vortex, Microcentrifuge.

Workflow Diagram

Caption: Workflow for the reconstitution and validation of PAPS stock solutions, emphasizing the QC step to correct for hydration weight errors.

Step-by-Step Methodology

Step 1: Buffer Preparation

Prepare 50 mM Tris-HCl, pH 8.0 .

-

Rationale: This pH provides optimal stability. Tris is non-nucleophilic and compatible with most SULT assays.

-

Filter sterilize (0.22 µm) to remove nucleases or contaminants. Chill on ice.

Step 2: Reconstitution (Target: ~10 mM)

-

Remove the PAPS vial from the freezer and allow it to equilibrate to room temperature in a desiccator before opening. Prevents condensation.

-

Weigh approximately 5–10 mg of PAPS-Li solid.

-

Calculate the volume of buffer needed for a theoretical 10 mM solution using the MW provided on the specific lot (usually ~530 g/mol for Li salt).

-

Add the chilled buffer. Dissolve by gentle inversion or pipetting up and down.

-

Warning: Do not vortex vigorously. Shear stress and heat can degrade the nucleotide.

-

Step 3: Concentration Verification (Self-Validation)

Because the powder contains variable amounts of lithium and water, you cannot trust the gravimetric weight for kinetic constants (

-

Prepare a 1:50 dilution of your stock (e.g., 10 µL Stock + 490 µL Buffer).

-

Blank the spectrophotometer with the buffer alone.

-

Measure Absorbance at 260 nm (

) . -

Calculate the actual concentration using the Beer-Lambert Law:

-

Where

.

Example:

- reading = 0.616

-

Dilution = 50

-

(If the result is lower than expected, it indicates high water content or degradation in the solid).

-

Step 4: Aliquoting and Storage

-

Label tubes with the exact calculated concentration (e.g., "9.8 mM").

-

Aliquot into small volumes (e.g., 20–50 µL) to ensure single-use.

-

Snap freeze in liquid nitrogen or dry ice/ethanol bath.

-

Store at -80°C .

Troubleshooting & Stability Guide

| Observation | Probable Cause | Corrective Action |

| Low A260 / Low Yield | High moisture content in solid. | Rely strictly on the UV-calculated concentration, not the weight. |

| Precipitation | High concentration (>50 mM) or low Temp. | Li-salts are soluble, but if >20mM, warm briefly to 25°C to redissolve, then cool. |

| High Background in Assay | Free phosphate contamination. | PAPS has hydrolyzed. Check stock age. If stored >6 months at -80°C, re-check A260 and run an HPLC if possible to check purity. |

| A280/A260 Ratio < 0.15 | Protein contamination? | Unlikely in synthetic PAPS. Likely instrument error or dirty cuvette. |

References

-

Robbins, P. W. (1962). [99] Sulfate activation.[6] Methods in Enzymology, 5, 964-977. [Link]

-

Burkart, M. D., & Wong, C. H. (1999). A continuous spectrophotometric assay for sulfotransferase activity. Analytical Biochemistry, 274(1), 131-137. [Link]

-

Negishi, M., et al. (2001). Structure and function of sulfotransferases. Archives of Biochemistry and Biophysics, 390(2), 149-157. [Link]

Sources

- 1. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 102029-54-9 CAS MSDS (ADENOSINE 3'-PHOSPHATE 5'-PHOSPHOSULFATE, TETRALITHIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Adenosine 3′-phosphate 5′-phosphosulfate lithium salt | CAS 109434-21-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Extinction Coefficient [Cascade Yellow] | AAT Bioquest [aatbio.com]

- 6. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

Sulfotransferase assay optimization using PAPS lithium salt

Optimizing Sulfotransferase Assays Using PAPS Lithium Salt: A Guide for Researchers

Abstract

Sulfotransferases (SULTs) are a critical family of Phase II drug-metabolizing enzymes that catalyze the sulfonation of a wide array of endogenous and xenobiotic compounds.[1][2] Accurate and reproducible measurement of their activity is fundamental for drug development, toxicology studies, and basic research. The universal sulfate donor for these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[3][4] This guide provides a comprehensive framework for the optimization of sulfotransferase assays, with a specific focus on the use of PAPS lithium salt, a commonly utilized and stable form of this essential co-substrate. We will delve into the mechanistic principles of the assay, provide detailed step-by-step protocols for determining optimal reaction conditions and enzyme kinetics, and offer insights into data interpretation and troubleshooting.

Introduction: The Significance of Sulfotransferase Activity

Sulfotransferases catalyze the transfer of a sulfonate group (SO₃⁻) from PAPS to a hydroxyl or amine group on an acceptor substrate.[5][6] This modification typically increases the water solubility of the substrate, facilitating its excretion from the body.[4][7] Sulfation plays a pivotal role in numerous physiological processes, including:

-

Xenobiotic Detoxification: Neutralizing and eliminating drugs, environmental toxins, and other foreign compounds.[8]

-

Hormone Regulation: Modulating the activity of steroid hormones and catecholamines.[1]

-

Macromolecular Function: Contributing to the structure and function of proteins and glycosaminoglycans.[1]

Given their importance, SULTs are a key area of investigation in pharmacology and toxicology. Understanding how a new chemical entity interacts with SULTs—whether as a substrate or an inhibitor—is crucial for predicting its metabolic fate and potential for drug-drug interactions.

The Core Reaction: SULTs and the Universal Donor, PAPS

The fundamental reaction catalyzed by a sulfotransferase is the transfer of a sulfonate group from PAPS to an acceptor substrate, yielding a sulfated product and 3'-phosphoadenosine-5'-phosphate (PAP).[9]

The Central Role of PAPS

PAPS is the obligate, high-energy co-substrate for all sulfotransferase-catalyzed reactions.[1] Its availability within the cell is a rate-limiting factor for sulfation, making it a critical component for in vitro assays.[4][8] PAPS is synthesized endogenously from ATP and inorganic sulfate via a two-step enzymatic process.[3][10]

Why PAPS Lithium Salt?

For in vitro assays, chemically synthesized PAPS is required. The lithium salt of PAPS is widely used for several practical reasons:

-

Stability: It is a stable, solid form suitable for long-term storage at low temperatures (−70°C is recommended).[11]

-

Solubility: It readily dissolves in aqueous buffers to prepare stock solutions.[10]

-

Purity: High-purity grades are commercially available, minimizing potential interference from impurities.[11]

While other salt forms, such as triethylammonium salt, are also available and have been used successfully, the lithium salt remains a well-characterized and reliable choice for most applications.[12] It is important to note that while lithium ions can have biological effects, such as inhibiting PAP phosphatase, these effects are generally not a concern in typical in vitro SULT assay conditions where the primary components are the purified enzyme, substrates, and buffer.[13][14]

The Sulfotransferase Reaction Pathway

The following diagram illustrates the general mechanism of a sulfotransferase-catalyzed reaction.

Caption: A systematic workflow for sulfotransferase assay optimization.

Key Parameters for Optimization

Buffer Composition and pH

The pH can significantly influence SULT activity. Most cytosolic SULTs have a pH optimum in the range of 6.5-8.5. A common starting point is a Tris-HCl or phosphate buffer at pH 7.4. Some SULT assays also include additives like magnesium chloride (MgCl₂), which can be essential for the activity of enzymes involved in PAPS synthesis and may influence SULT activity. [10][15]

Enzyme Concentration

The reaction rate should be directly proportional to the enzyme concentration. It is crucial to determine a concentration that yields a measurable signal within the linear range of the detection method, without depleting the substrate too quickly.

Incubation Time and Temperature

The assay should be conducted within a time frame where product formation is linear. This "initial velocity" phase is critical for accurate kinetic analysis. A typical incubation temperature is 37°C to mimic physiological conditions. [16][17]

PAPS Concentration

Since PAPS is a co-substrate, its concentration affects the reaction rate. For general activity screening, a saturating concentration of PAPS (typically 5-10 times the Km value) is used to ensure the reaction rate is not limited by its availability. [18]Determining the apparent Km for PAPS is a key optimization step.

Acceptor Substrate Concentration

The kinetics of SULTs can be complex. While they often follow Michaelis-Menten kinetics at low substrate concentrations, many SULTs exhibit substrate inhibition at higher concentrations. [5][19]Therefore, it is essential to perform a full substrate titration to determine the apparent Km and to identify the optimal concentration that gives maximal activity without causing inhibition.

Experimental Protocols

Materials Required:

-

PAPS Lithium Salt Hydrate: (e.g., Sigma-Aldrich A1651) [11]* Recombinant Human Sulfotransferase: (e.g., SULT1A1, SULT2A1, etc.)

-

Acceptor Substrate: Phenolic compound, steroid, or drug of interest.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Reaction Termination Solution: e.g., Acetonitrile, Methanol, or specific buffer depending on the detection method.

-

Detection System: HPLC-UV/MS, Scintillation Counter (for ³⁵S-PAPS), or Malachite Green-based colorimetric reagents for PAP detection. [2][9][17] Table 1: Recommended Starting Concentrations for Assay Components

| Component | Stock Concentration | Final Concentration Range | Rationale |

| PAPS Lithium Salt | 1-10 mM in water | 1 - 50 µM | Titrate to find saturating conditions; PAPS Km values are typically in the low µM range. [18] |

| Acceptor Substrate | 1-100 mM in DMSO/Ethanol | 0.1 - 500 µM | Highly enzyme/substrate dependent. Titrate to determine Km and check for substrate inhibition. [5] |

| Recombinant SULT | 0.1 - 1 mg/mL | 1 - 100 ng/reaction | Titrate to ensure the reaction is in the linear range with respect to enzyme concentration. |

| Dithiothreitol (DTT) | 100 mM | 0.5 - 2 mM | Optional, but recommended to maintain a reducing environment for the enzyme's cysteine residues. [16] |

Protocol 1: General Sulfotransferase Activity Assay

This protocol describes a single-point assay to measure SULT activity under defined conditions. It assumes optimization has been performed.

-

Prepare Reagents: Thaw all reagents (Enzyme, PAPS, Substrate) on ice. Prepare fresh dilutions of substrates and PAPS in the assay buffer.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a master mix containing the assay buffer and the acceptor substrate.

-

Pre-incubation: Pre-incubate the reaction plate/tubes at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add the SULT enzyme to the reaction mix to start the reaction. Mix gently.

-

Start with PAPS (Alternative): Alternatively, the reaction can be initiated by adding PAPS to a mixture of the enzyme and acceptor substrate. This is often preferred as it ensures the enzyme is fully equilibrated with the acceptor before the reaction begins.

-

Incubation: Incubate at 37°C for the predetermined optimal time (e.g., 20 minutes). [9]7. Terminate Reaction: Stop the reaction by adding a termination solution (e.g., an equal volume of cold acetonitrile). This denatures the enzyme.

-

Negative Control: Prepare a control reaction containing all components except the acceptor substrate or the enzyme to measure background signal.

-

Analysis: Centrifuge the terminated reactions to pellet the precipitated protein. Analyze the supernatant for product formation using the chosen detection method (e.g., LC-MS/MS).

Protocol 2: Determining Apparent Kₘ and Vₘₐₓ

This protocol is for determining the kinetic constants for the acceptor substrate. A similar protocol can be used for PAPS by keeping the acceptor substrate at a fixed, saturating concentration and varying the PAPS concentration.

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the acceptor substrate in the assay buffer. A typical range would span from 0.1x to 10x the expected Kₘ (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 50, 100, 200 µM).

-

Reaction Setup: For each substrate concentration, set up a reaction as described in Protocol 1. Ensure the PAPS concentration is fixed and saturating (e.g., 20-50 µM).

-

Run Reactions: Initiate the reactions with the enzyme, incubate for the optimal time, and terminate.

-

Quantify Product: Analyze all samples to quantify the amount of product formed. Convert this to a reaction velocity (e.g., pmol/min/mg enzyme).

-

Data Analysis: Plot the reaction velocity (v) versus the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (or a substrate inhibition model, if applicable) using non-linear regression software (e.g., GraphPad Prism) to determine the apparent Kₘ and Vₘₐₓ.

Michaelis-Menten Equation: v = (Vₘₐₓ * [S]) / (Kₘ + [S])

Substrate Inhibition Equation: v = (Vₘₐₓ * [S]) / (Kₘ + [S] * (1 + [S]/Kᵢ)) Where Kᵢ is the inhibition constant.

Troubleshooting Common Assay Problems

Even with careful optimization, issues can arise. This troubleshooting guide provides a logical framework for diagnosing and solving common problems.

Caption: A decision tree for troubleshooting common sulfotransferase assay issues.

Conclusion

The successful optimization of a sulfotransferase assay is an essential prerequisite for generating high-quality, reliable data in drug metabolism and related fields. By systematically evaluating key parameters such as enzyme and substrate concentrations, incubation time, and buffer conditions, researchers can develop a robust assay tailored to their specific enzyme-substrate pair. The use of high-purity PAPS lithium salt provides a stable and reliable source of the universal sulfate donor. The protocols and insights provided in this guide offer a comprehensive framework to streamline the optimization process, enabling confident characterization of sulfotransferase kinetics and inhibition.

References

-

Wikipedia. (n.d.). 3'-Phosphoadenosine-5'-phosphosulfate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 3′-Phosphoadenosine-5′-phosphosulfate – Knowledge and References. Retrieved from [Link]

-

Glycoscience Protocol Online Database. (n.d.). Enzyme assay of sulfotransferase for cerebroside. Retrieved from [Link]

-

Klaassen, C. D., & Boles, J. W. (1997). Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation. FASEB journal, 11(6), 404–418. Retrieved from [Link]

-

NCBI Bookshelf. (2021). Enzyme assay of cerebroside sulfotransferase. In Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Adenosine 5′ phosphosulfate – Knowledge and References. Retrieved from [Link]

-

Al-Mugeiren, M., & El-Kabbani, O. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Molecular Biosciences, 9, 838009. Retrieved from [Link]

-

SLS - Lab Supplies. (n.d.). Adenosine 3-phosphate 5-phosphosulfate lithium salt hydrate, >=60%. Retrieved from [Link]

-

Paul, P., Suwan, J., Liu, J., & Linhardt, R. J. (2012). Recent advances in sulfotransferase enzyme activity assays. Analytical and bioanalytical chemistry, 403(6), 1491–1500. Retrieved from [Link]

-

Lungu-Mitea, S. (2021). Which PAPS salt to use for sultotransferases?. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2012). Recent advances in sulfotransferase enzyme activity assays. Retrieved from [Link]

-

Falany, C. N. (2021). Enzyme Kinetics of PAPS-Sulfotransferase. Methods in molecular biology (Clifton, N.J.), 2319, 13–24. Retrieved from [Link]

-

Cook, I., & Leyh, T. S. (2018). Design and Interpretation of Human Sulfotransferase 1A1 Assays. Drug metabolism and disposition: the biological fate of chemicals, 46(11), 1605–1613. Retrieved from [Link]

-

Assay Genie. (n.d.). Technical Manual Human SULT1A1 (Sulfotransferase 1A1) ELISA Kit. Retrieved from [Link]

-

Paul, P., Suwan, J., Liu, J., & Linhardt, R. J. (2012). Recent advances in sulfotransferase enzyme activity assays. Analytical and bioanalytical chemistry, 403(6), 1491-500. Retrieved from [Link]

-

ResearchGate. (2021). Enzyme Kinetics of Conjugating Enzymes: PAPS Sulfotransferase. Retrieved from [Link]

-

Shaltiel, G., Deutsch, J., Rapoport, S. I., & Agam, G. (2009). Is phosphoadenosinephosphate (PAP) phosphatase a target of lithium's therapeutic effect?. Journal of neural transmission (Vienna, Austria : 1996), 116(11), 1503–1507. Retrieved from [Link]

-

Plotnikov, E. Y., Silachev, D. N., Zorova, L. D., Pevzner, I. B., Jankauskas, S. S., Zorov, S. D., Babenko, V. A., Skulachev, M. V., & Zorov, D. B. (2014). Lithium salts--simple but magic. Biochemistry. Biokhimiia, 79(8), 740–749. Retrieved from [Link]

Sources

- 1. Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enzyme Kinetics of PAPS-Sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in sulfotransferase enzyme activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. scientificlabs.com [scientificlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Lithium salts -- simple but magic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Human Sulfotransferase Assays With PAPS Production in situ [frontiersin.org]

- 16. [Enzyme assay of sulfotransferase for cerebroside]:Glycoscience Protocol Online Database [jcggdb.jp]

- 17. Enzyme assay of cerebroside sulfotransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Design and Interpretation of Human Sulfotransferase 1A1 Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Optimizing Phase II Sulfation Assays: A Technical Guide to Using PAPS Lithium Salt

Abstract

Sulfation, catalyzed by the Sulfotransferase (SULT) superfamily, is a critical Phase II metabolic pathway governing the solubility, activity, and excretion of xenobiotics, hormones, and neurotransmitters.[1][2][3][4] The reliability of in vitro SULT assays hinges on the stability and purity of the universal sulfonate donor, 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) . Due to the inherent instability of the phospho-sulfate bond, the Lithium Salt form of PAPS (PAPS-Li) is frequently employed for its enhanced stability profile and solubility during storage and reconstitution. This guide provides a rigorous, field-proven framework for handling PAPS-Li and executing high-fidelity SULT metabolic stability and kinetic assays.

The Biochemistry of Sulfation

Sulfation involves the transfer of a sulfuryl group (-SO3) from the co-substrate PAPS to a nucleophilic acceptor (typically a hydroxyl or amine group) on the drug substrate.[4][5] This reaction is catalyzed by cytosolic SULTs (e.g., SULT1A1, SULT2A1) and requires Magnesium (Mg²⁺) as a cofactor.

Mechanism of Action

The reaction proceeds via an in-line displacement mechanism. The SULT enzyme facilitates the nucleophilic attack of the substrate onto the sulfur atom of PAPS, resulting in the sulfated metabolite and the byproduct Adenosine 3',5'-diphosphate (PAP) .[6]

Critical Insight: The byproduct PAP is a potent competitive inhibitor of SULT enzymes. Accumulation of PAP in the reaction mixture can artificially suppress reaction rates, leading to underestimated clearance values.

Diagram: SULT Reaction Cycle

Material Handling: PAPS Lithium Salt

The Lithium salt form of PAPS (CAS 109434-21-1) is preferred for its balance of solubility and stability. However, it remains sensitive to thermal degradation and hydrolysis.

Storage and Reconstitution Protocol

Trustworthiness Check: Improper handling of PAPS is the #1 cause of assay failure. Follow these rules strictly.

-

Arrival: Upon receipt, immediately store the lyophilized powder at -70°C or below. Do not store at -20°C for extended periods.

-

Reconstitution Buffer: Prepare a 100 mM Tris-HCl (pH 8.0) or PBS (pH 7.4) buffer.

-

Why pH 8.0? The phospho-sulfate bond is acid-labile. Slightly alkaline conditions enhance stability.

-

-

Solubility: PAPS-Li is soluble up to ~50 mg/mL in water.[7]

-

Stock Preparation:

-

Dissolve powder to create a 10 mM Stock Solution .

-

Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Flash freeze in liquid nitrogen and store at -80°C.

-

-

On the Day of Assay: Thaw aliquots on ice. Discard any unused portion after the experiment; never refreeze .

Protocol: In Vitro SULT Metabolic Stability Assay

Objective: Determine the intrinsic clearance (

Reagents & Equipment[6]

-

Enzyme Source: Human Liver Cytosol (HLC) or Recombinant SULTs (e.g., SULT1A1).

-

Cofactor: PAPS Lithium Salt (10 mM stock).

-

Buffer: 50 mM Potassium Phosphate (KPO4) or Tris-HCl, pH 7.4.

-

Additive: 5 mM MgCl2 (Essential for SULT activity).

-

Alamethicin: (Optional) Only required if using liver homogenate or S9 to permeabilize membranes; not needed for cytosolic fractions.

Experimental Workflow

Step-by-Step Procedure

-

Master Mix Preparation: Prepare the incubation mixture (minus PAPS) in a 96-well plate or microcentrifuge tubes.

-

Target Protein Conc: 0.1 – 0.5 mg/mL (Cytosol).

-

Substrate Conc: 1 µM (for metabolic stability) or varying (for kinetics).

Table 1: Standard Reaction Mixture (200 µL Final Volume)

Component Stock Conc. Final Conc. Volume per Well Buffer (Tris/KPO4) 100 mM 50 mM 100 µL MgCl2 50 mM 5 mM 20 µL Human Liver Cytosol 20 mg/mL 0.5 mg/mL 5 µL Test Compound 100 µM 1 µM 2 µL Water - - 53 µL | PAPS-Li (Initiator) | 2 mM | 200 µM | 20 µL |

-

-

Pre-Incubation: Incubate the plate (without PAPS) at 37°C for 5–10 minutes. This allows the substrate to bind and temperature to equilibrate.

-

Initiation: Add 20 µL of 2 mM PAPS-Li to each well. Mix gently by pipetting. Start the timer.

-

Sampling: At predetermined time points (e.g., 0, 10, 20, 30, 60 min), remove an aliquot (or sacrifice the well).

-

Termination: Immediately add the sample to 3 volumes of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin or Tolbutamide).

-

Processing:

-

Centrifuge at 3,000 x g for 15 min at 4°C.

-

Transfer supernatant to a fresh plate for LC-MS/MS analysis.

-

Protocol: Enzyme Kinetics (Km & Vmax)

To determine the affinity (

-

Vary Substrate: Keep PAPS constant (saturating, ~100-200 µM) and vary Drug concentration (e.g., 0.1 µM to 100 µM).

-

Vary PAPS: Keep Drug constant (saturating) and vary PAPS concentration (e.g., 1 µM to 100 µM) to determine the

for the cofactor. -

Linearity Check: Ensure the incubation time and protein concentration are within the linear range (typically <10-20% substrate conversion) to apply Michaelis-Menten kinetics validly.

Troubleshooting & Expert Insights

The "Lithium" Factor in Coupled Assays

While LC-MS/MS is the gold standard, some labs use Phosphatase-Coupled Assays (e.g., using gPAPP to release phosphate from the byproduct PAP for colorimetric detection).

-

Warning: Lithium ions are known inhibitors of certain phosphatases, including BPNT1 (the physiological PAP-phosphatase).[10]

-

Recommendation: If using a coupled assay kit, verify if the lithium concentration from the PAPS-Li stock (typically <1 mM in final assay) interferes with the coupling enzyme. For standard LC-MS assays, the lithium counterion is inert and does not affect SULT activity.

Common Failure Modes

| Issue | Probable Cause | Solution |

| Low Activity | PAPS degradation | Use fresh aliquots; store at -80°C. Verify pH of stock is >7.0. |

| Non-Linear Kinetics | Substrate Depletion | Reduce incubation time or protein concentration. Keep conversion <15%. |

| High Background | Contaminated Cytosol | Ensure Cytosol is dialyzed if endogenous sulfate/PAPS is a concern (rare). |

| Variable Data | PAP Inhibition | Ensure PAPS is in excess but avoid massive accumulation of PAP by keeping conversion low. |

References

-

Klaassen, C. D., & Boles, J. W. (1997).[7][9] Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation. FASEB Journal, 11(6), 404-418.[7][11]

-

Spiegelberg, B. D., et al. (2005).[9] Alteration of lithium pharmacology through manipulation of phosphoadenosine phosphate metabolism.[9][10] Journal of Biological Chemistry, 280(15). Retrieved from [Link]

Sources

- 1. Sulfotransferase Activity Assays: R&D Systems [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Human Sulfotransferase Assays With PAPS Production in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Paradigms of Sulfotransferase Catalysis: THE MECHANISM OF SULT2A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Is phosphoadenosine phosphate phosphatase a target of lithium’s therapeutic effect? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alteration of lithium pharmacology through manipulation of phosphoadenosine phosphate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Precision Sulfation Profiling: A Comparative Guide to Radioisotopic ([³⁵S]) vs. Non-Radioactive PAPS Labeling

Abstract

Sulfation, catalyzed by sulfotransferases (SULTs), is a critical phase II metabolic pathway regulating the biological activity of hormones, neurotransmitters, and xenobiotics.[1] The universal sulfuryl donor for these reactions is 3'-Phosphoadenosine 5'-phosphosulfate (PAPS) .[1][2][3] Historically, radioisotopic labeling with [³⁵S]-PAPS has been the gold standard for sensitivity. However, the instability of PAPS and the safety constraints of radioisotopes have driven the adoption of non-radioactive methodologies, particularly LC-MS/MS and coupled-enzyme fluorometry.

This guide provides a technical deep-dive into the handling of PAPS Lithium Salt —the preferred stable commercial form—and offers side-by-side protocols for traditional radioisotopic assays and modern LC-MS/MS workflows.

Part 1: The Reagent – PAPS Lithium Salt

Why Lithium? The Chemistry of Stability

PAPS is inherently unstable, prone to acid-catalyzed hydrolysis which cleaves the 5'-phosphosulfate bond, rendering the cofactor useless.

-

The Lithium Advantage: Commercially, PAPS is often supplied as a lithium salt (PAPS-Li). Unlike sodium salts, lithium ions (

) possess a high charge density and polarizing power. In the solid state and concentrated solutions, -

Handling Protocol:

-

Storage: Store solid PAPS-Li at -20°C or -80°C.

-

Reconstitution: Dissolve in a neutral buffer (pH 7.0–8.0). Avoid acidic buffers (< pH 6.0) as hydrolysis accelerates exponentially.

-

Thermodynamics: Keep on ice at all times during bench work. PAPS has a half-life of roughly 20 hours at 37°C in neutral solution but degrades rapidly if the pH drops.

-

Part 2: Visualizing the Mechanism

The following diagram illustrates the core SULT reaction and the divergence between detection methods (Radioactive vs. Coupled Enzyme/MS).

Figure 1: Mechanistic divergence of SULT assay detection methods. Note that LC-MS and Radio-assays detect the product directly, while coupled assays infer activity via the PAP byproduct.

Part 3: Protocol A – The Gold Standard (Radioisotopic)

Objective: Direct quantification of sulfotransferase activity using [³⁵S]-PAPS.

Application: High-sensitivity kinetic profiling (

Materials

-

Tracer: [³⁵S]-PAPS (Specific Activity: ~1–2 Ci/mmol). Note: Commercially available or synthesized enzymatically.

-

Buffer: 50 mM MES or HEPES, pH 7.0.

-

Cofactors: 5 mM

(Essential for SULT activity). -

Stop Solution: 0.1 M Barium Acetate / 0.1 M Barium Hydroxide (for precipitation assays) OR Methanol (for TLC).

Step-by-Step Protocol

-

Reaction Assembly: In a microcentrifuge tube, combine:

-

Buffer (containing 5 mM

, 1 mM DTT): 20 µL -

Substrate (e.g., Dopamine, 17β-estradiol): 5 µL (Final conc: 1–50 µM)

-

Recombinant SULT Enzyme: 5 µL

-

Pre-incubate at 37°C for 2 minutes.

-

Initiation: Add 10 µL of [³⁵S]-PAPS mix (Total volume 40 µL).

-

-

Incubation: Incubate at 37°C for 10–30 minutes. Critical: Ensure <10% substrate consumption to maintain initial rate conditions.

-

Termination & Separation (Choose Method):

-

Method A (TLC - Recommended for small molecules): Add 40 µL ice-cold methanol. Spot 10 µL onto a PEI-Cellulose TLC plate. Develop in 0.1 M LiCl. [³⁵S]-PAPS stays at origin; Sulfated product migrates.

-

Method B (Precipitation - Recommended for proteins): Add Barium Acetate/Hydroxide. Unreacted [³⁵S]-PAPS precipitates as Barium Sulfate (if hydrolyzed) or absorbs; protein-sulfate remains in supernatant (or vice versa depending on specific precipitant).

-

-

Quantification: Perform Liquid Scintillation Counting (LSC) on the isolated product fraction.

Data Analysis:

Calculate specific activity (SA) of the [³⁵S]-PAPS.

Part 4: Protocol B – The Modern Standard (LC-MS/MS)